molecular formula C11H12N2O B8695301 4-isopropyl-1,8-naphthyridin-2(1H)-one

4-isopropyl-1,8-naphthyridin-2(1H)-one

Cat. No. B8695301
M. Wt: 188.23 g/mol
InChI Key: WVJNHTAZDQXNBW-UHFFFAOYSA-N
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Patent
US08507682B2

Procedure details

A solution of tert-butyl 3-hydroxy-4-methyl-3-(2-pivalamidopyridin-3-yl)pentanoate (3.78 g, 10.4 mmol) in 12.0 mL 3N HCl were reacted as outlined in Scheme 1 to give the desired 4-isopropyl-1,8-naphthyridin-2(1H)-one (800 mg, 41%). Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ ppm 1.34 (d, J=7.03 Hz, 6 H) 3.34 (quin, J=6.81 Hz, 1 H) 6.66 (s, 1 H) 7.23 (dd, J=12.31, 4.10 Hz, 2 H) 8.09 (dd, J=8.06, 1.61 Hz, 1 H) 8.71 (dd, J=4.69, 1.47 Hz, 1 H) 11.98 (br. s., 1 H).
Name
tert-butyl 3-hydroxy-4-methyl-3-(2-pivalamidopyridin-3-yl)pentanoate
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([C:14]1[C:15]([NH:20][C:21](=[O:26])[C:22](C)(C)C)=[N:16][CH:17]=[CH:18][CH:19]=1)([CH:11]([CH3:13])[CH3:12])CC(OC(C)(C)C)=O>Cl>[CH:11]([C:2]1[C:14]2[C:15](=[N:16][CH:17]=[CH:18][CH:19]=2)[NH:20][C:21](=[O:26])[CH:22]=1)([CH3:12])[CH3:13]

Inputs

Step One
Name
tert-butyl 3-hydroxy-4-methyl-3-(2-pivalamidopyridin-3-yl)pentanoate
Quantity
3.78 g
Type
reactant
Smiles
OC(CC(=O)OC(C)(C)C)(C(C)C)C=1C(=NC=CC1)NC(C(C)(C)C)=O
Name
Quantity
12 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC(NC2=NC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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